molecular formula C13H22N4 B15119688 3,4-Dimethyl-6-[4-(propan-2-yl)piperazin-1-yl]pyridazine

3,4-Dimethyl-6-[4-(propan-2-yl)piperazin-1-yl]pyridazine

Cat. No.: B15119688
M. Wt: 234.34 g/mol
InChI Key: CABZDZBBVRBUGJ-UHFFFAOYSA-N
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Description

3,4-Dimethyl-6-[4-(propan-2-yl)piperazin-1-yl]pyridazine is a heterocyclic compound that belongs to the pyridazine family. This compound is characterized by its unique structure, which includes a pyridazine ring substituted with dimethyl groups and a piperazine moiety. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it of significant interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dimethyl-6-[4-(propan-2-yl)piperazin-1-yl]pyridazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,4-dimethylpyridazine with 4-(propan-2-yl)piperazine in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, and the temperature is maintained between 60-80°C to ensure optimal yield.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to enhance efficiency and scalability. The use of high-pressure reactors and automated systems can further streamline the process, ensuring consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions: 3,4-Dimethyl-6-[4-(propan-2-yl)piperazin-1-yl]pyridazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine moiety can be replaced with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium at room temperature.

    Reduction: Sodium borohydride in methanol at 0-5°C.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide at elevated temperatures.

Major Products Formed:

    Oxidation: N-oxides of this compound.

    Reduction: Reduced derivatives with altered electronic properties.

    Substitution: Substituted pyridazine derivatives with varied functional groups.

Scientific Research Applications

3,4-Dimethyl-6-[4-(propan-2-yl)piperazin-1-yl]pyridazine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 3,4-Dimethyl-6-[4-(propan-2-yl)piperazin-1-yl]pyridazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in signaling pathways related to cell proliferation and apoptosis.

Comparison with Similar Compounds

    3,4-Dimethylpyridazine: Lacks the piperazine moiety, resulting in different chemical and biological properties.

    4-(propan-2-yl)piperazine: Does not contain the pyridazine ring, leading to distinct reactivity and applications.

    6-Methyl-3,4-diphenylpyridazine: Contains different substituents, affecting its overall behavior and uses.

Uniqueness: 3,4-Dimethyl-6-[4-(propan-2-yl)piperazin-1-yl]pyridazine is unique due to the combination of the pyridazine ring and the piperazine moiety, which imparts a distinct set of properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

Molecular Formula

C13H22N4

Molecular Weight

234.34 g/mol

IUPAC Name

3,4-dimethyl-6-(4-propan-2-ylpiperazin-1-yl)pyridazine

InChI

InChI=1S/C13H22N4/c1-10(2)16-5-7-17(8-6-16)13-9-11(3)12(4)14-15-13/h9-10H,5-8H2,1-4H3

InChI Key

CABZDZBBVRBUGJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN=C1C)N2CCN(CC2)C(C)C

Origin of Product

United States

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